4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline
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Overview
Description
4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline is a complex organic compound characterized by its quinazoline core structure and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dichloromethylphenoxy Intermediate: This step involves the reaction of 2,6-dichloro-4-methylphenol with an appropriate alkylating agent to form 2,6-dichloro-4-methylphenoxyalkane.
Etherification: The intermediate is then subjected to etherification reactions with ethylene glycol derivatives to introduce the ethoxy groups.
Quinazoline Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out to modify the quinazoline ring or the ether linkages.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde: A related compound with similar structural features but different functional groups.
2,6-Dichloro-4-methylphenoxyacetic acid: Another compound with the dichloromethylphenoxy moiety but different overall structure.
Uniqueness
4-[2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline is unique due to its combination of the quinazoline core and multiple ether linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-13-10-15(20)18(16(21)11-13)25-8-6-24-7-9-26-19-14-4-2-3-5-17(14)22-12-23-19/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFRFNVCFDBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=NC=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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